molecular formula C9H13NO B12984041 3-(1-Aminoethyl)-2-methylphenol

3-(1-Aminoethyl)-2-methylphenol

Cat. No.: B12984041
M. Wt: 151.21 g/mol
InChI Key: DFXRSMRJQLBFTB-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-2-methylphenol is an organic compound with the molecular formula C9H13NO It is a derivative of phenol, featuring an aminoethyl group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 3-(1-Aminoethyl)-2-methylphenol involves the use of engineered transaminase polypeptides. These biocatalysts convert 3’-hydroxyacetophenone to this compound with high enantiomeric excess and percentage conversion . Another method involves direct catalytic asymmetric synthesis, which is a straightforward approach to obtaining α-chiral primary amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale biocatalytic processes. These processes utilize genetically engineered microorganisms to produce the desired compound efficiently and sustainably. The use of biocatalysts in industrial settings ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aminoethyl group to a corresponding imine or nitrile.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

3-(1-Aminoethyl)-2-methylphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biochemical effects, such as enzyme inhibition or activation, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminoethyl)-2-methylphenol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3-(1-aminoethyl)-2-methylphenol

InChI

InChI=1S/C9H13NO/c1-6-8(7(2)10)4-3-5-9(6)11/h3-5,7,11H,10H2,1-2H3

InChI Key

DFXRSMRJQLBFTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)C(C)N

Origin of Product

United States

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